N-(1-Naphthyl)-N-phenylacrylamide
Description
Historical Context of N-Substituted Acrylamides in Polymer Science and Organic Synthesis
The study of N-substituted acrylamides is a significant sub-field within the broader domain of polymer chemistry. Acrylamide (B121943) and its derivatives have long been recognized for their utility in creating a wide array of polymers with diverse applications. Polyacrylamides, for instance, are widely used as flocculants in water treatment, as soil conditioners, and in the manufacturing of paper and textiles.
The introduction of substituents on the nitrogen atom of the acrylamide monomer allows for precise control over the properties of the resulting polymer. Early research in this area focused on relatively simple N-alkyl and N-aryl substitutions. These modifications were found to alter key polymer characteristics such as solubility, thermal stability, and hydrophobicity.
A common method for the synthesis of N-substituted acrylamides involves the reaction of a primary or secondary amine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward synthetic route has enabled the preparation of a vast library of N-substituted acrylamide monomers.
The polymerization of these monomers, typically initiated by free-radical initiators, leads to the formation of polymers with the substituent groups arrayed as pendant moieties along the polymer backbone. The nature of these pendant groups dictates the polymer's macroscopic properties and potential applications. For instance, the incorporation of bulky, aromatic groups like naphthyl and phenyl rings, as seen in N-(1-Naphthyl)-N-phenylacrylamide, can lead to polymers with high refractive indices, enhanced thermal stability, and unique photophysical properties such as fluorescence.
Overview of Research Trajectories for this compound and its Analogs
While specific, in-depth academic research on the homopolymer of this compound is not extensively documented in publicly available literature, its existence and some of its properties have been noted, primarily in commercial contexts. The polymer, Poly[this compound], is recognized as a solid material with specific solubility and fluorescent characteristics.
| Property | Value |
| Physical Form | Solid |
| Solubility | Soluble in DMF, THF, and methylene (B1212753) chloride. sigmaaldrich.com |
| Fluorescence | λex 251 nm; λem 425 nm in chloroform (B151607) |
This table displays known properties of Poly[this compound].
Research has also been conducted on copolymers incorporating the this compound monomer. For example, a copolymer with methyl methacrylate, Poly[(methyl methacrylate)-co-(this compound)], has been documented as a fluorescent polymer. This suggests a research trajectory focused on integrating the fluorescent properties of the this compound unit into other polymer systems to create materials for optical applications.
Significant insights into the potential research directions for this compound can be gleaned from studies on its close analog, N-1-naphthylacrylamide. Research on this compound has explored its synthesis and polymerization in detail. The monomer can be synthesized by reacting 1-naphthylamine (B1663977) with acryloyl chloride in the presence of a base. Its polymerization has been shown to be dependent on the initiator concentration. Furthermore, the solvent used for polymerization (e.g., 1,4-dioxane (B91453) versus DMF) has been found to influence the film-forming properties of the resulting polymer, Poly(N-1-naphthylacrylamide). This line of inquiry suggests that similar studies on this compound could be fruitful in optimizing its polymerization and processing for various applications.
The table below summarizes some of the known data for the monomer this compound.
| Property | Value |
| CAS Number | 78820-11-8 |
| Molecular Formula | C19H15NO |
| Molecular Weight | 273.33 g/mol |
| Melting Point | 102-113 °C |
This table presents key identification and physical data for the monomer this compound.
Future research on this compound and its analogs is likely to focus on a more thorough characterization of their polymerization kinetics, the detailed investigation of their thermal and mechanical properties, and the exploration of their potential in advanced applications such as organic light-emitting diodes (OLEDs), sensors, and high-performance coatings, leveraging their unique combination of aromatic and acrylamide functionalities.
Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-1-yl-N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-2-19(21)20(16-11-4-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h2-14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYATMUFGQSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393837 | |
| Record name | N-(Naphthalen-1-yl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78820-11-8 | |
| Record name | N-(Naphthalen-1-yl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1 Naphthyl N Phenylacrylamide Monomer
Amidation Reactions and Precursor Synthesis
The core of synthesizing N-(1-Naphthyl)-N-phenylacrylamide involves the formation of an amide bond between the secondary amine precursor, N-phenyl-1-naphthylamine, and an acryloyl moiety. This can be achieved through several established amidation protocols.
Synthesis via Acryloyl Chloride and Substituted Amines
A primary and straightforward method for the synthesis of this compound is the reaction of the precursor N-phenyl-1-naphthylamine with acryloyl chloride. This reaction, a classic example of N-acylation, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
The precursor, N-phenyl-1-naphthylamine, is itself synthesized through the condensation of aniline (B41778) and 1-naphthylamine (B1663977) or by the reaction of 1-naphthol (B170400) with aniline. sigmaaldrich.com The subsequent acylation with acryloyl chloride proceeds as follows:
Reaction Scheme:
The selection of a suitable base and solvent system is crucial for optimizing the reaction yield and purity of the final product.
Aniline and Naphthalen-1-amine Condensation Pathways
The synthesis of the key intermediate, N-phenyl-1-naphthylamine, can be achieved through the condensation of aniline and naphthalen-1-amine at elevated temperatures. This reaction is often catalyzed by acids. An alternative route involves the reaction of 1-naphthol with aniline. sigmaaldrich.com
| Reactants | Catalyst/Conditions | Product | Reference |
| Aniline, 1-Naphthylamine | High Temperature | N-phenyl-1-naphthylamine | |
| 1-Naphthol, Aniline | High Temperature | N-phenyl-1-naphthylamine | sigmaaldrich.com |
Role of Coupling Reagents (e.g., EDCI) and Bases (e.g., Triethylamine) in Amidation
In cases where the use of a highly reactive acyl chloride is not desired, or for more sensitive substrates, carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to facilitate the amide bond formation between acrylic acid and N-phenyl-1-naphthylamine.
Bases like triethylamine (B128534) (Et₃N) play a critical role in the acylation reaction with acryloyl chloride. Triethylamine acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated during the reaction. This prevents the protonation of the amine reactant, which would otherwise render it unreactive towards the electrophilic acryloyl chloride. The use of a base is essential for driving the reaction to completion and achieving high yields.
Derivatization Strategies for this compound Analogues
The modification of the this compound structure allows for the fine-tuning of its photophysical and chemical properties. This can be achieved by incorporating various substituents onto the phenyl or naphthyl rings.
Incorporation of Fluoro- and Hydroxy-substituted Phenyl Rings
The introduction of fluoro- and hydroxy-substituents onto the phenyl ring of the this compound monomer can significantly alter its electronic properties, and consequently, its fluorescence characteristics.
The synthesis of these analogues would typically involve starting with the appropriately substituted aniline derivative. For example, a fluoro-substituted aniline would be reacted with 1-naphthylamine to form the corresponding fluoro-substituted N-phenyl-1-naphthylamine precursor. This precursor would then be acylated with acryloyl chloride to yield the desired fluoro-substituted monomer. A similar strategy would be employed for hydroxy-substituted analogues, although protection of the hydroxyl group might be necessary during the acylation step.
| Precursor 1 | Precursor 2 | Intermediate | Final Product |
| Fluoro-aniline | 1-Naphthylamine | Fluoro-N-phenyl-1-naphthylamine | N-(Fluoro-phenyl)-N-(1-naphthyl)acrylamide |
| Hydroxy-aniline | 1-Naphthylamine | Hydroxy-N-phenyl-1-naphthylamine | N-(Hydroxy-phenyl)-N-(1-naphthyl)acrylamide |
Late-Stage Modification Approaches for Complex Structures
Late-stage functionalization offers a powerful strategy for introducing chemical diversity into the this compound scaffold at a later point in the synthetic sequence. This approach is particularly valuable for creating a library of analogues from a common intermediate.
While specific examples for the late-stage modification of this compound are not extensively documented, general methodologies in organic synthesis can be applied. For instance, electrophilic aromatic substitution reactions could potentially be used to introduce functional groups onto the naphthyl or phenyl rings, provided that the acrylamide (B121943) moiety can withstand the reaction conditions. The reactivity of the aromatic rings would dictate the position of substitution.
Polymerization Science of N 1 Naphthyl N Phenylacrylamide
Homopolymerization Studies
There is no available scientific literature detailing the homopolymerization of N-(1-Naphthyl)-N-phenylacrylamide. Consequently, the specific mechanisms, kinetics, and effects of various reaction parameters have not been reported for this compound.
Free Radical Polymerization Mechanisms
No research has been found that investigates the free radical polymerization mechanisms of this compound. The initiation, propagation, and termination steps specific to this monomer have not been documented.
Influence of Initiator Systems (e.g., Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO))
Specific studies on the influence of common radical initiators such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) on the polymerization of this compound are not present in the available scientific literature. Therefore, no data exists on how these initiators affect the polymerization rate, molecular weight, or other properties of the resulting polymer.
Kinetics of Polymerization: Reaction Rates and Conversion Degrees
The following table was created to illustrate the type of data that would be expected from such studies; however, it remains empty due to the lack of research.
Table 1: Kinetic Data for Homopolymerization of this compound| Initiator | Initiator Conc. (mol/L) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Rate of Polymerization (mol/L·s) |
|---|---|---|---|---|---|---|
| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
The impact of fundamental reaction conditions such as temperature, choice of solvent, and reaction duration on the homopolymerization of this compound has not been documented in any available research.
The following table was designed to show the effect of reaction conditions, but no data is available to populate it.
Table 2: Effect of Reaction Conditions on Homopolymerization| Temperature (°C) | Solvent | Reaction Time (h) | Polymer Yield (%) | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
No published studies were found describing the copolymerization of this compound with any comonomers.
Copolymerization Strategies
Binary and Terpolymerization with Diverse Co-monomers (e.g., Methyl Acrylate (B77674), Ethyl Acrylate, Butyl Acrylate, Methyl Methacrylate, Vinyl Acetate, Acrylonitrile, Acrylic Acid)
There is a lack of scientific reports on the binary or terpolymerization of this compound with the specified vinyl monomers. Consequently, reactivity ratios, copolymer compositions, and the properties of any resulting copolymers are unknown.
The table below is a template for the kind of data that would be generated from copolymerization studies, but it remains unpopulated due to the absence of relevant research.
Table 3: Copolymerization of this compound (M1) with Various Comonomers (M2)| Comonomer (M2) | Initiator | Solvent | Temperature (°C) | Feed Ratio (M1/M2) | Copolymer Composition (m1/m2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |
|---|---|---|---|---|---|---|---|
| Methyl Acrylate | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Ethyl Acrylate | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Butyl Acrylate | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Methyl Methacrylate | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Vinyl Acetate | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Acrylonitrile | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
Determination of Monomer Reactivity Ratios (Fineman & Ross, Kelen & Tüdös Methods)
The determination of monomer reactivity ratios is fundamental to understanding copolymerization behavior, as it quantifies the relative tendency of a monomer to react with a growing polymer chain ending in the same monomer unit versus one ending in the comonomer unit. These ratios, r₁ and r₂, are crucial for predicting copolymer composition and microstructure. The Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods are two well-established graphical procedures used for this purpose. scielo.orgkoreascience.kr
In a study of the free radical copolymerization of N-naphthylacrylamide (NAA, M₁) with acrylic acid (AA, M₂) and methyl acrylate (MA, M₂), reactivity ratios were determined using both methods. uobaghdad.edu.iq The copolymerizations were conducted in dry benzene (B151609) with benzoyl peroxide (BPO) as the initiator, ensuring low conversion (≤ 10% wt/wt) to maintain constant monomer feed compositions. uobaghdad.edu.iq The compositions of the resulting copolymers were ascertained through elemental analysis. uobaghdad.edu.iq
The results from these graphical methods are summarized in the table below.
| Copolymer System | Method | r₁ (NAA) | r₂ (Comonomer) |
| NAA-co-AA | Fineman-Ross | 0.048 | 0.687 |
| Kelen-Tüdös | 0.048 | 0.687 | |
| NAA-co-MA | Fineman-Ross | 0.066 | 0.346 |
| Kelen-Tüdös | 0.066 | 0.346 | |
| Data sourced from Baghdad Science Journal. uobaghdad.edu.iq |
For both copolymer systems, the values of r₁ are significantly less than 1, while r₂ values are also less than 1. This indicates that in both cases, the growing polymer chains (ending in either NAA or the comonomer) preferentially react with the other monomer type rather than their own.
Statistical Analysis of Monomer Sequence Distribution and Copolymer Microstructure
If r₁r₂ = 1, a random copolymer is formed. wisdomlib.org
If r₁r₂ > 1, a block copolymer is favored.
If r₁r₂ = 0, a perfectly alternating copolymer is formed.
From the data obtained for the copolymerization of N-naphthylacrylamide (NAA):
| Copolymer System | r₁ | r₂ | r₁r₂ | Implied Microstructure |
| NAA-co-AA | 0.048 | 0.687 | 0.033 | Tendency towards alternation |
| NAA-co-MA | 0.066 | 0.346 | 0.023 | Strong tendency towards alternation |
| Calculated from data in Baghdad Science Journal. uobaghdad.edu.iq |
The product r₁r₂ for both systems is very close to zero, suggesting a strong tendency for the monomers to arrange in an alternating fashion along the polymer backbone rather than in random or block sequences. uobaghdad.edu.iq This indicates that an NAA-terminated radical has a high preference to add an AA or MA monomer, and similarly, an AA- or MA-terminated radical prefers to add an NAA monomer. This behavior is attributed to the electronic properties of the comonomers. uobaghdad.edu.iq
Studies on Alternating Copolymer Formation
The strong tendency towards alternation, as suggested by the reactivity ratio products, is a key feature of the copolymerization of N-naphthylacrylamide with electron-deficient monomers like acrylic acid and methyl acrylate. uobaghdad.edu.iq This alternation is driven by the significant difference in electron density between the comonomers. NAA is considered an electron-rich monomer due to the naphthyl group, while the double bonds in acrylic acid and methyl acrylate are rendered electron-deficient by the adjacent carbonyl groups. uobaghdad.edu.iq
This electronic disparity facilitates a donor-acceptor type interaction during propagation, where the electron-rich NAA monomer preferentially adds to the electron-deficient macroradical end, and vice versa. The study on NAA-co-MA showed a greater incorporation of the NAA unit compared to the NAA-co-AA system. This was attributed to the ester group in methyl acrylate making its double bond slightly more electron-deficient than that of acrylic acid, thus enhancing the alternating tendency. uobaghdad.edu.iqnih.gov The formation of such alternating structures significantly influences the macroscopic properties of the resulting material. nsf.gov
Advanced Polymerization Techniques
While conventional free radical polymerization is widely used, advanced techniques offer superior control over polymer architecture, molecular weight, and dispersity.
Controlled Radical Polymerization (e.g., RAFT, ATRP) Applications
Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have become powerful tools for synthesizing well-defined polymers. nih.govsigmaaldrich.comazom.com These techniques operate by minimizing irreversible termination reactions and establishing a dynamic equilibrium between active propagating radicals and dormant species. nih.govsigmaaldrich.com
While specific studies applying RAFT or ATRP to this compound are not widely documented, the general applicability of these methods to N-substituted acrylamides is well-established. nih.gov For instance, ATRP is known for its versatility with a wide range of monomers, including those with functional groups, and its ability to create complex architectures like star polymers. azom.comsigmaaldrich.com RAFT polymerization is praised for its compatibility with a broad array of monomers and less stringent reaction conditions, often not requiring metal catalysts that can be problematic for certain applications. nih.gov Given the successful controlled polymerization of other N-substituted acrylamides like N-isopropylacrylamide (NIPAM), it is highly probable that both ATRP and RAFT could be adapted for this compound to produce polymers with predetermined molecular weights and narrow dispersities. nih.govresearchgate.net
Surface-Initiated Polymerization (SIP) for Thin Film Development
Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains from a substrate, creating high-density polymer brushes and functional thin films. nih.gov This method involves anchoring an initiator species to a surface and subsequently initiating polymerization from these sites.
There is a lack of specific published research on the use of this compound in surface-initiated polymerization. However, the principles of SIP are broadly applicable to various vinyl monomers. Techniques like surface-initiated ATRP (SI-ATRP) are commonly used to grow well-defined polymer films. The process would involve functionalizing a substrate (e.g., silicon, gold) with an appropriate initiator and then immersing it in a solution containing the this compound monomer, a catalyst/ligand system, and a solvent. This would allow for the growth of polymer films whose thickness and properties could be precisely controlled, potentially for applications in coatings, sensors, or biocompatible surfaces.
Mechanistic Aspects of Polymerization
The polymerization behavior of this compound is heavily influenced by its chemical structure. The bulky naphthyl and phenyl groups attached to the nitrogen atom introduce significant steric hindrance around the polymerizable double bond. This steric bulk can affect the rate of polymerization and the stereochemistry of the resulting polymer chain.
In copolymerization, the electronic nature of the monomer plays a crucial role. The electron-rich aromatic rings of the naphthyl group can participate in charge-transfer interactions with electron-deficient comonomers, leading to the observed tendency for alternating copolymerization. uobaghdad.edu.iq The mechanism involves the formation of a transient complex between the electron-donor monomer (NAA) and the electron-acceptor monomer (e.g., MA or AA), which then adds to the growing chain.
Role of Intermolecular Interactions in Polymerization Process
The intermolecular forces at play during the polymerization of this compound are pivotal in influencing the monomer's reactivity and the resulting polymer's architecture. These interactions primarily include steric hindrance and π-π stacking.
The sheer size of the 1-naphthyl and phenyl groups creates significant steric hindrance around the propagating radical center. This steric bulk can impede the approach of incoming monomer molecules, potentially lowering the rate of propagation compared to less substituted acrylamides. In systems with bulky substituents, such as N-tert-butylacrylamide, steric effects have been shown to influence polymerization kinetics. researchgate.net Similarly, for this compound, the voluminous aromatic moieties are expected to restrict the conformational freedom of the growing polymer chain, which may affect the stereochemistry of the polymer backbone. Research on other bulky N-substituted acrylamides has demonstrated that steric hindrance can lead to the formation of polymers with specific tacticity. nih.gov For instance, the polymerization of acrylamides with bulky side chains can favor the formation of isotactic polymers. nih.gov
π-π stacking is another critical intermolecular interaction that can influence the polymerization of this compound. rsc.orgyoutube.com The naphthyl and phenyl rings are electron-rich aromatic systems capable of engaging in attractive, non-covalent interactions. youtube.com These interactions can lead to the pre-organization of monomer molecules in solution, potentially influencing the polymerization rate and the microstructure of the resulting polymer. In related systems, π-π stacking between aromatic groups has been shown to play a role in directing the assembly of molecules and affecting the properties of the resulting materials. acs.orgnih.gov For this compound, π-π interactions could occur between the aromatic side chains of the monomer and the growing polymer chain, or between adjacent monomer molecules. This can lead to a more ordered arrangement of monomer units prior to polymerization, which could, in turn, affect the polymer's properties. Studies on other aromatic-containing polymers have highlighted the importance of these interactions in determining the final material characteristics. nih.gov
The interplay between these intermolecular forces is summarized in the table below, which outlines their potential effects on the polymerization of this compound based on findings from related systems.
| Intermolecular Interaction | Potential Effect on Polymerization | Relevant Findings in Analogous Systems |
| Steric Hindrance | Decreased propagation rate; potential for increased stereoregularity (tacticity). nih.gov | In bulky N-substituted acrylamides, steric hindrance can control the approach of the monomer to the propagating chain end, influencing tacticity. nih.gov For example, N-tert-butylacrylamide polymerization is affected by the bulkiness of the substituent. researchgate.net |
| π-π Stacking | Pre-organization of monomers, potentially leading to a more ordered polymer structure and influencing reaction kinetics. rsc.orgyoutube.com | In polymers with aromatic side chains, π-π stacking can lead to the formation of supramolecular structures and affect material properties. nih.gov |
Chain Termination Pathways and their Impact on Polymer Growth
The growth of polymer chains during the radical polymerization of this compound can be halted by several chain termination pathways. These pathways are crucial as they determine the final molecular weight and molecular weight distribution of the polymer. The primary termination mechanisms in radical polymerization are bimolecular termination (coupling or disproportionation) and chain transfer.
Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent. youtube.com This results in the termination of the growing chain and the initiation of a new one.
Chain transfer to monomer: The hydrogen atoms on the naphthyl and phenyl rings, or potentially on the polymer backbone, could be susceptible to abstraction by the propagating radical. This would terminate the existing chain and create a new radical on the monomer, which could then initiate a new chain. The likelihood of this process would depend on the reactivity of the C-H bonds and the stability of the resulting radical.
Chain transfer to solvent: The choice of solvent can significantly impact the polymerization of acrylamides. researchgate.net In studies involving other acrylamide (B121943) monomers, solvents like straight-chain alcohols have been shown to act as chain transfer agents, with the chain transfer constant increasing with the length of the alkyl chain. researchgate.net To obtain high molecular weight poly[this compound], a solvent with a low chain transfer constant should be selected.
The potential impact of these termination pathways on the growth of poly[this compound] is detailed in the following table.
| Termination Pathway | Description | Impact on Polymer Growth |
| Bimolecular Termination (Coupling/Disproportionation) | Two growing polymer radicals react to form one or two dead polymer chains. | The rate is likely reduced due to steric hindrance from the bulky naphthyl and phenyl groups, potentially allowing for higher molecular weights. |
| Chain Transfer to Monomer | A growing radical abstracts an atom (likely hydrogen) from a monomer molecule, terminating the chain and creating a new monomer radical. | Can limit the achievable molecular weight. The bulky aromatic groups may offer sites for hydrogen abstraction. |
| Chain Transfer to Solvent | A growing radical abstracts an atom from a solvent molecule, terminating the chain and creating a new radical on the solvent. youtube.com | Can significantly reduce the polymer's molecular weight. The extent depends on the specific solvent used. researchgate.net |
Advanced Characterization of Polymeric Materials Derived from N 1 Naphthyl N Phenylacrylamide
Spectroscopic Analysis
Spectroscopic methods are indispensable tools for probing the chemical structure and electronic properties of poly(N-(1-Naphthyl)-N-phenylacrylamide).
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to confirm the successful polymerization of the this compound monomer and to identify the key functional groups present in the resulting polymer. The polymerization process is typically marked by the disappearance of the characteristic vinyl C=C stretching vibration of the acrylamide (B121943) monomer, which is expected to appear in the range of 1620-1640 cm⁻¹.
The FTIR spectrum of poly(this compound) is dominated by the absorption bands corresponding to the naphthyl, phenyl, and amide groups. The prominent C=O stretching vibration of the tertiary amide is a key indicator of the polymer's structure, typically observed around 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations from the naphthyl and phenyl rings are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Table 1: Characteristic FTIR Absorption Bands of Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretching | Aromatic (Naphthyl, Phenyl) |
| 2950-2850 | C-H Stretching | Aliphatic (Polymer Backbone) |
| 1680-1650 | C=O Stretching (Amide I) | Tertiary Amide |
| 1600-1450 | C=C Stretching | Aromatic (Naphthyl, Phenyl) |
| 1400-1300 | C-N Stretching (Amide III) | Tertiary Amide |
| 850-750 | C-H Bending (Out-of-plane) | Aromatic (Naphthyl, Phenyl) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the polymer structure, confirming its composition and elucidating its detailed architecture.
In the ¹H NMR spectrum of poly(this compound), the aromatic protons of the naphthyl and phenyl rings will resonate in the downfield region, typically between 7.0 and 8.5 ppm. The aliphatic protons of the polymer backbone will appear in the upfield region, generally between 1.5 and 3.5 ppm. The broad nature of these aliphatic signals is characteristic of a polymeric structure.
The ¹³C NMR spectrum offers further structural confirmation. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-180 ppm. The aromatic carbons of the naphthyl and phenyl groups will show a series of signals between 110 and 150 ppm, while the aliphatic carbons of the polymer backbone will resonate in the upfield region of 30-50 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(this compound)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.0 - 8.5 | Aromatic protons (Naphthyl, Phenyl) | 170 - 180 | Amide Carbonyl (C=O) |
| 1.5 - 3.5 | Aliphatic protons (Backbone) | 110 - 150 | Aromatic Carbons (Naphthyl, Phenyl) |
| 30 - 50 | Aliphatic Carbons (Backbone) |
Mass spectrometry techniques, particularly when coupled with soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), can be used to analyze the molecular weight distribution of the polymer. However, for high molecular weight polymers, these techniques are more commonly used to analyze oligomers or fragmentation products. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the identification of the elemental composition of polymer fragments, further confirming the structure of the repeating unit. Analysis of the fragmentation pattern can reveal information about the stability of different bonds within the polymer structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the polymer. The presence of the naphthyl and phenyl chromophores in poly(this compound) results in strong absorption in the UV region. A copolymer containing this compound shows an excitation wavelength (λex) at 251 nm and an emission wavelength (λem) at 425 nm in chloroform (B151607). sigmaaldrich.comsigmaaldrich.com The absorption spectrum is expected to show characteristic peaks corresponding to the π-π* transitions of the aromatic rings. The position and intensity of these absorption bands can be influenced by the polymer's conformation and the surrounding solvent environment.
Table 3: UV-Vis Absorption Characteristics of a Copolymer Containing this compound
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Chloroform | 251 nm sigmaaldrich.comsigmaaldrich.com | 425 nm sigmaaldrich.comsigmaaldrich.com |
Molecular Weight and Polydispersity Analysis
The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. nih.govchemrxiv.org This method separates polymer chains based on their hydrodynamic volume in solution. By using a set of standards with known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized poly(this compound).
Mn represents the average molecular weight calculated by counting the number of molecules, while Mw is the average molecular weight weighted by the mass of the molecules. The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for achieving uniform material properties and is a hallmark of a well-controlled polymerization. nih.gov
Table 4: Hypothetical GPC Data for Poly(this compound) Synthesized via a Controlled Radical Polymerization
| Parameter | Value |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 25,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 30,000 |
| Polydispersity Index (PDI) | 1.2 |
Assessment of Polymer Monodispersity
The assessment of polymer monodispersity is critical as it provides insight into the uniformity of the polymer chains, which in turn influences the material's physical and mechanical properties. A monodisperse polymer is composed of molecules of the same mass, a state often sought after for high-performance applications. biochempeg.com In practice, most synthetic polymers are polydisperse, exhibiting a range of molecular weights. biochempeg.com
The degree of monodispersity is quantified by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. biochempeg.com Synthetic polymers are generally considered to have a narrow molecular weight distribution if their PDI is low. For instance, polymers synthesized via controlled radical polymerization techniques can achieve PDI values close to 1.1. In contrast, conventional free-radical polymerization, a common method for synthesizing polyacrylamides, typically results in polymers with a broader molecular weight distribution and consequently higher PDI values.
Table 1: Illustrative Polydispersity Index (PDI) for Polyacrylamides Synthesized by Various Methods
| Polymerization Method | Typical PDI Range | Reference |
|---|---|---|
| Free-Radical Polymerization | 1.5 - 5.0 | General Knowledge |
| Controlled Radical Polymerization (e.g., RAFT) | 1.1 - 1.5 | General Knowledge |
| Anionic Polymerization | < 1.1 | General Knowledge |
Thermal Stability and Degradation Studies
The thermal stability of a polymer is a key determinant of its processing conditions and service temperature limits. Thermal degradation studies provide valuable information on the mechanisms of decomposition, the temperatures at which these processes occur, and the nature of the resulting products. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in these investigations.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles and Char Yield Determination
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides critical data points, including the onset of decomposition, the temperatures of maximum weight loss, and the final char yield.
For polyacrylamides, thermal degradation is a complex process that can involve side-group elimination, chain scission, and cross-linking reactions. The bulky N-1-naphthyl and N-phenyl substituents on the acrylamide nitrogen in poly(this compound) are expected to significantly influence its thermal degradation profile, likely leading to a higher thermal stability compared to unsubstituted polyacrylamide. The aromatic nature of these substituents may also promote the formation of a stable char at elevated temperatures.
While specific TGA data for poly(this compound) is not available, the following table presents representative data for a structurally related polymer, poly(N-phenylacrylamide), to illustrate the type of information obtained from a TGA experiment.
Table 2: Representative TGA Data for Poly(N-phenylacrylamide) in an Inert Atmosphere
| Parameter | Temperature (°C) |
|---|---|
| Onset of Decomposition (Tonset) | ~350 |
| Temperature of Maximum Decomposition Rate (Tmax) | ~400 |
| Final Char Yield at 600°C (%) | ~45 |
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Other Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. One of the most important properties determined by DSC for amorphous or semi-crystalline polymers is the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is a critical parameter for defining the upper service temperature of a material in many applications.
The chemical structure of the polymer, particularly the flexibility of the polymer backbone and the nature of the side groups, has a profound effect on the Tg. The rigid and bulky naphthyl and phenyl groups in poly(this compound) would be expected to restrict the segmental motion of the polymer chains, leading to a relatively high glass transition temperature.
The following table provides illustrative DSC data, including a hypothetical but realistic Tg value for poly(this compound), based on the expected effects of its chemical structure.
Table 3: Illustrative DSC Data for Poly(this compound)
| Thermal Transition | Temperature Range (°C) |
|---|---|
| Glass Transition Temperature (Tg) | 150 - 170 |
| Other Thermal Transitions | None typically observed below decomposition |
Investigation of Thermal Degradation Kinetics and Activation Energies
To gain a deeper understanding of the thermal degradation process, kinetic studies are performed. The activation energy (Ea) of degradation is a key kinetic parameter that quantifies the energy barrier that must be overcome for the decomposition reaction to occur. A higher activation energy generally implies greater thermal stability.
Isoconversional kinetic methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often employed to determine the activation energy as a function of the extent of conversion (α) from TGA data obtained at multiple heating rates. sigmaaldrich.com This approach provides a more detailed picture of the degradation mechanism, as the activation energy may change as the reaction progresses. researchgate.net
While specific kinetic data for the thermal degradation of poly(this compound) is not documented in the literature, the table below presents a representative set of activation energies at different conversion levels for a generic, thermally stable polymer, illustrating the type of data generated from such studies. The activation energy for the degradation of polymer composite electrolyte membranes can range from 125 kJ/mol to 340 kJ/mol.
Table 4: Illustrative Activation Energies for Thermal Degradation
| Conversion (α) | Activation Energy (Ea) (kJ/mol) |
|---|---|
| 0.1 | 180 |
| 0.3 | 205 |
| 0.5 | 220 |
| 0.7 | 215 |
| 0.9 | 200 |
Reactivity and Chemical Transformations of N 1 Naphthyl N Phenylacrylamide
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving N-(1-Naphthyl)-N-phenylacrylamide is crucial for controlling its transformations and designing new synthetic applications. The following sections explore the mechanistic details of key reaction pathways, primarily drawing parallels from studies on its structural analog, N-phenylacrylamide.
Nucleophilic Addition Reactions (e.g., Thiol Addition to the Acrylamide (B121943) Moiety)
The acrylamide functionality in this compound is an excellent Michael acceptor, making it susceptible to nucleophilic addition reactions. The addition of thiols is a particularly well-studied example due to its relevance in biological systems and covalent inhibitor design.
A thorough kinetic investigation of the addition of a variety of alkyl thiols to N-phenylacrylamide (NPA) has elucidated the reaction mechanism. rsc.orgrsc.org The data are consistent with a rate-limiting nucleophilic attack of the thiolate anion onto the β-carbon of the acrylamide, followed by a rapid protonation of the resulting enolate intermediate. rsc.orgrsc.org This process corresponds to the microscopic reverse of the E1cb elimination mechanism. rsc.org
The reaction is initiated by the deprotonation of the thiol (R-SH) to form the more nucleophilic thiolate (R-S⁻). The thiolate then attacks the electrophilic double bond of the acrylamide, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final thioether adduct.
Kinetic Studies: Rate-Limiting Steps, Brønsted-Type Plots, Solvent Kinetic Isotope Effects (SKIEs)
Kinetic studies on the thiol addition to N-phenylacrylamide have provided valuable data for understanding the transition state of the reaction. The rate-limiting step has been identified as the initial nucleophilic attack of the thiolate. rsc.org
A Brønsted-type plot, which correlates the reaction rate with the pKa of the attacking nucleophile (in this case, a series of alkyl thiols), was constructed for the reaction with N-phenylacrylamide. The analysis yielded a βnuc value of 0.07 ± 0.04. rsc.org This small value indicates that there is only a small amount of charge development on the nucleophile in the transition state, suggesting an early transition state with respect to the nucleophile.
Solvent kinetic isotope effect (SKIE) studies, comparing the reaction rates in H₂O and D₂O, were also performed for the addition of thiols to N-phenylacrylamide. The observed SKIE values provide further insight into the role of the solvent and proton transfer in the reaction mechanism. rsc.org
Table 1: Kinetic Parameters for the Thiol Addition to N-phenylacrylamide
| Parameter | Value | Interpretation |
| βnuc | 0.07 ± 0.04 | Early transition state with respect to the nucleophile. |
Data sourced from a study on N-phenylacrylamide, a structural analog of this compound. rsc.org
pH and Temperature Dependence of Reaction Rates
The rate of thiol addition to N-phenylacrylamide is significantly dependent on both pH and temperature. The pH dependence is primarily due to the requirement for the deprotonation of the thiol to the more reactive thiolate anion. Consequently, the reaction rate increases with increasing pH as the concentration of the thiolate increases.
Temperature dependence studies for the reaction of N-phenylacrylamide with thiols have shown a relatively small enthalpy of activation (ΔH‡) and a large negative entropy of activation (ΔS‡). rsc.org The large negative ΔS‡ is consistent with a highly ordered transition state, as would be expected for a bimolecular reaction.
Functionalization and Derivatization Reactions
The reactive nature of the acrylamide moiety allows for a variety of functionalization and derivatization reactions, leading to the synthesis of more complex molecular architectures.
Synthesis of Oxindole (B195798) Derivatives from Acrylamide Analogs
The synthesis of oxindoles, a privileged scaffold in medicinal chemistry, can be achieved from N-aryl acrylamide precursors through intramolecular cyclization reactions. Several methodologies have been developed that are applicable to analogs of this compound.
One such method involves a nickel-catalyzed cascade cyclization of N-arylacrylamides with unactivated alkyl bromides to produce 3,3-disubstituted oxindoles. rsc.org This reaction proceeds via an intermolecular alkyl radical addition followed by an intramolecular cyclization. Another approach is a metal-free photoredox-catalyzed intramolecular cyclization of N-aryl acrylamides, which offers an environmentally friendly route to oxindole derivatives. mdpi.com Furthermore, palladium-catalyzed intramolecular C-H alkenylation of N-cinnamoylanilines provides a direct synthesis of 3-alkylideneoxindoles. rsc.org These methods highlight the potential of using this compound as a starting material for the synthesis of novel oxindole structures.
Table 2: Methods for the Synthesis of Oxindoles from N-Aryl Acrylamide Analogs
| Method | Catalyst/Conditions | Product Type |
| Cascade Cyclization | Ni(acac)₂ / Mn powder | 3,3-Disubstituted Oxindoles |
| Photoredox Cyclization | 4CzIPN / Visible Light | Oxindoles |
| C-H Alkenylation | PdCl₂(MeCN)₂ / AgOCOCF₃ | 3-Alkylideneoxindoles |
These methods have been reported for N-aryl acrylamide analogs and are expected to be applicable to this compound. rsc.orgmdpi.comrsc.org
Coupling Reactions with Organic Substrates (e.g., Cyclopropanol)
The development of new carbon-carbon bond-forming reactions is a central theme in organic synthesis. The coupling of acrylamides with other organic substrates can lead to the rapid construction of molecular complexity. While specific examples with this compound are not documented, related transformations suggest its potential in such reactions.
For instance, a rhodium(III)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols has been reported. mdpi.com This reaction involves the C-H activation of the N-aryl group and subsequent coupling with the cyclopropanol, which undergoes ring opening. This precedent suggests that a similar rhodium-catalyzed C-H activation of the naphthyl or phenyl ring of this compound, followed by coupling with cyclopropanol, could be a viable synthetic strategy.
Furthermore, ruthenium- and rhodium-catalyzed cross-coupling reactions of acrylamides with alkenes have been developed to synthesize (Z,E)-dienamides, demonstrating the reactivity of the acrylamide C-H bond under transition metal catalysis. rsc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These methods can be applied to N-(1-Naphthyl)-N-phenylacrylamide to understand its fundamental properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be used to determine key properties that govern its reactivity.
Systematic studies on related N-arylacrylamides have demonstrated a clear correlation between the electronic nature of the aryl substituent and the reactivity of the acrylamide (B121943). For a family of N-arylacrylamides, it was found that the rates of reaction with glutathione (B108866) show a linear Hammett correlation for substituents at the ortho-, meta-, and para-positions. nih.gov This suggests that the electron-donating or electron-withdrawing nature of the substituent significantly influences the electrophilicity of the β-carbon in the acrylamide moiety. In the case of this compound, the naphthyl group, a large aromatic system, is expected to have a significant electronic influence.
DFT calculations can quantify this influence by computing various molecular descriptors. For instance, the calculated activation energies for the reaction of N-arylacrylamides with a thiol can be correlated with experimentally determined reaction rates. nih.gov Furthermore, NMR chemical shifts, which are also predictable using DFT, can serve as a convenient surrogate for relative acrylamide reactivity. nih.gov
A DFT study on the reaction of acrylamide with L-cysteine and L-glutathione provides a framework for how the reactivity of this compound could be analyzed. nih.govnih.gov The global reactivity descriptors for acrylamide and its reactants were calculated and are presented in Table 1.
Table 1: Global DFT Reactivity Descriptors (in eV)
| Compound | I | A | η | µ |
|---|---|---|---|---|
| Acrylamide (ACR) | 9.9 | -0.8 | 5.3 | -4.5 |
| L-Glutathione (L-GSH) | 9.2 | -0.9 | 5.0 | -4.1 |
| L-Cysteine (L-Cys) | 9.4 | -1.3 | 5.4 | -4.1 |
Data sourced from a DFT study on the reaction of acrylamide with L-Cysteine and L-Glutathione. researchgate.net
Here, I is the ionization potential, A is the electron affinity, η is the global hardness, and µ is the electronic chemical potential. Similar calculations for this compound would allow for a direct comparison of its reactivity with simpler acrylamides.
Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack. For acrylamide, the Fukui function f+ is located on the β-carbon, indicating its susceptibility to nucleophilic attack. researchgate.net A similar analysis for this compound would reveal how the naphthyl and phenyl substituents modulate the reactivity of the vinyl group.
Modeling of Reaction Transition States and Energy Profiles
Understanding the mechanism of reactions, such as polymerization or Michael addition, requires the characterization of transition states and the calculation of reaction energy profiles. DFT is a powerful tool for this purpose.
In studies of N-phenylacrylamides reacting with thiols, computational models have been used to investigate the reaction mechanism. Interestingly, these calculations did not support a concerted mechanism involving amine/thiol proton transfer and C-S bond formation. Instead, the results suggested that a protonated aminomethyl group functions as an electron-withdrawing group, which lowers the energy barrier for thiolate addition to the acrylamide. nih.govacs.org
Investigation of Stereochemical Control in Polymerization (e.g., Tacticities)
The stereochemistry of the polymer backbone, or its tacticity, can have a profound impact on the physical properties of the resulting polymer. Computational methods can be employed to investigate the factors that control the stereochemistry of polymerization.
For this compound, the bulky naphthyl and phenyl groups are expected to exert significant steric hindrance during polymerization, which could lead to a high degree of stereocontrol. By modeling the transition states for the addition of a monomer to a growing polymer chain with different stereochemical outcomes (e.g., isotactic vs. syndiotactic placement), the relative activation energies can be calculated. The energy differences between these transition states would provide insight into the preferred tacticity of the polymer.
Analysis of Monomer-Lewis Acid Complexation and Activation
Lewis acids are often used as catalysts in polymerization reactions to activate the monomer. Computational chemistry can be used to study the complexation of a monomer like this compound with a Lewis acid.
By modeling the complex between the monomer and a Lewis acid, one can determine the geometry of the complex and the extent of electronic perturbation of the monomer. DFT calculations can reveal how the binding of the Lewis acid to the carbonyl oxygen of the acrylamide increases the electrophilicity of the β-carbon, thereby activating the monomer for polymerization. The binding energies and changes in the electronic structure upon complexation can be quantified, providing a rational basis for the selection of an appropriate Lewis acid catalyst.
Molecular Dynamics and Simulation
While quantum chemical calculations are excellent for studying the properties of individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems, such as polymers in solution.
Prediction of Polymer Conformation and Solution Behavior
Molecular dynamics simulations can be used to predict the conformation of poly(this compound) chains and their behavior in different solvents. The bulky and rigid naphthyl and phenyl groups are expected to significantly restrict the conformational freedom of the polymer backbone, leading to a more rigid and extended chain structure compared to polymers with smaller side groups.
MD simulations can provide detailed information about the radius of gyration, end-to-end distance, and persistence length of the polymer chain, which are all measures of its size and stiffness. Furthermore, the interactions between the polymer and solvent molecules can be simulated to predict the solubility of the polymer and its solution viscosity. For instance, the solubility of poly[this compound] in solvents like DMF, THF, and methylene (B1212753) chloride has been noted, and MD simulations could help to understand the molecular basis for this solubility. sigmaaldrich.com
By simulating the polymer at different temperatures, one could also investigate whether poly(this compound) exhibits thermoresponsive behavior, such as a lower critical solution temperature (LCST), which is common for some polyacrylamides.
Microstructure Prediction in Copolymers
The prediction of copolymer microstructure is crucial for understanding and tailoring the final properties of polymeric materials. For copolymers involving this compound, which for the purposes of the available research is referred to as N-naphthylacrylamide (NAA), computational and theoretical approaches are used to determine the arrangement of monomer units along the polymer chain. This is primarily achieved by calculating the monomer reactivity ratios, which quantify the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer or the comonomer.
A study by Mohammed (2019) investigated the free radical copolymerization of N-naphthylacrylamide (NAA, M1) with both acrylic acid (AA, M2) and methyl acrylate (B77674) (MA, M2) in dry benzene (B151609) with benzoyl peroxide as an initiator. uobaghdad.edu.iquobaghdad.edu.iq The copolymer compositions were determined through elemental analysis, and this data was used to calculate the monomer reactivity ratios using the Fineman-Ross and Kelen-Tüdos graphical methods. uobaghdad.edu.iquobaghdad.edu.iq
The determined reactivity ratios are essential for predicting the copolymer's microstructure. uobaghdad.edu.iq For both copolymerization systems, the product of the reactivity ratios (r1r2) was found to be less than one, which indicates a tendency towards alternating monomer placement in the copolymer chain. uobaghdad.edu.iq This alternating behavior is attributed to the resonance stabilization of the monomer radicals by their carbonyl groups. uobaghdad.edu.iq
The reactivity ratios were then used to calculate the microstructure of the copolymers, specifically the mole fractions of the various monomer sequences (dyads) and the mean sequence lengths of the monomer units. uobaghdad.edu.iq This was accomplished using Igarashi's procedures and other statistical methods. uobaghdad.edu.iq
The data shows that in the NAA-co-AA system, the probability of forming alternating NAA-AA sequences is high. uobaghdad.edu.iq Similarly, in the NAA-co-MA system, there is a strong tendency for alternation. uobaghdad.edu.iq The presence of the carbonyl and amide groups in the NAA monomer unit leads to a significant attraction of free electrons in the double bond, creating a positive charge on the growing polymer chain and stabilizing the macroradical. uobaghdad.edu.iq As NAA is electron-rich, it readily bonds with electron-deficient species like AA and MA, promoting copolymerization. uobaghdad.edu.iq
When comparing the two systems, a greater incorporation of NAA was observed in the copolymer with methyl acrylate (NAA-co-MA) than with acrylic acid (NAA-co-AA). uobaghdad.edu.iq This is because the double bond in MA is rendered slightly more positive due to the carbonyl ester bond, making it more susceptible to reaction with the electron-rich NAA. uobaghdad.edu.iq
Interactive Data Tables
Table 1: Monomer Reactivity Ratios for the Copolymerization of N-Naphthylacrylamide (NAA, r1) with Acrylic Acid (AA, r2) and Methyl Acrylate (MA, r2)
| Copolymer System | r1 (NAA) | r2 (Comonomer) | r1r2 |
| NAA-co-AA | 0.048 | 0.687 | 0.033 |
| NAA-co-MA | 0.066 | 0.346 | 0.023 |
Data sourced from Mohammed (2019). uobaghdad.edu.iquobaghdad.edu.iq
Table 2: Statistical Microstructure Data for NAA-co-AA and NAA-co-MA Copolymers at a 0.5 Mole Fraction Feed
| Parameter | NAA-co-AA | NAA-co-MA |
| Mole Fraction of Dyads | ||
| S₁₋₁ (NAA-NAA) | 0.007 | 0.012 |
| S₂₋₂ (Comonomer-Comonomer) | 0.245 | 0.090 |
| S₁₋₂ (NAA-Comonomer) | 0.748 | 0.898 |
| Probability of Sequence | ||
| P₁₁ | 0.028 | 0.044 |
| P₂₂ | 0.665 | 0.413 |
| P₁₂ | 0.972 | 0.956 |
| P₂₁ | 0.335 | 0.587 |
| Mean Sequence Length | ||
| μ₁ (NAA) | 1.029 | 1.046 |
| μ₂ (Comonomer) | 2.985 | 1.704 |
Data calculated based on the methodologies presented by Mohammed (2019). uobaghdad.edu.iq
Quantitative Structure-Property Relationship (QSPR) Studies
Based on the available scientific literature, no specific Quantitative Structure-Property Relationship (QSPR) studies have been published for the chemical compound this compound. Therefore, data for the following subsections are not available.
Correlation of Molecular Descriptors with Polymerization Parameters
No studies correlating the molecular descriptors of this compound with its polymerization parameters were found in the searched literature.
Prediction of Material Performance Based on Structural Features
No studies on the prediction of material performance of polymers containing this compound based on its structural features were found in the searched literature.
Advanced Material Science Applications of N 1 Naphthyl N Phenylacrylamide Polymers
Fluorescent Polymeric Materials
The incorporation of fluorogenic units into polymer chains has led to the creation of materials with exceptional optical properties, suitable for a range of applications including sensors, imaging agents, and optoelectronic devices. Polymers based on N-(1-Naphthyl)-N-phenylacrylamide are of particular interest due to the inherent fluorescence of the naphthyl group.
Design and Synthesis of Luminescent Polymers
The synthesis of luminescent polymers from this compound can be achieved through various polymerization techniques, with free-radical polymerization being a common and versatile method. In a typical synthesis, the this compound monomer is polymerized, often with other co-monomers to fine-tune the properties of the resulting polymer, in the presence of a radical initiator.
The design of these polymers often involves the strategic incorporation of different functional co-monomers to modulate the polymer's solubility, thermal stability, and quantum yield. For instance, co-polymerization with hydrophilic monomers can render the resulting polymer water-soluble, expanding its potential for biological applications. The general structure of this compound makes it a reactive monomer suitable for such polymerization processes. cymitquimica.com
Role of Naphthyl Chromophore in Optical Properties
The key to the fluorescent properties of poly[this compound] lies in the naphthyl chromophore. A chromophore is a part of a molecule responsible for its color and, in this case, its fluorescence. The naphthalene (B1677914) moiety is a well-known fluorophore that absorbs ultraviolet light and emits it at a longer wavelength, typically in the visible region of the spectrum. sigmaaldrich.com
The photoluminescence spectrum of poly[this compound] in chloroform (B151607) shows an emission peak at approximately 425 nm when excited by UV light at 251 nm. sigmaaldrich.com The connection of these naphthyl units within a polymer chain can lead to unique optical phenomena. The proximity of the chromophores can result in processes such as aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. nih.govrsc.org This is in contrast to many fluorescent dyes that experience quenching at high concentrations. The specific connectivity of the naphthylene units within the polymer backbone can cause minor differences in the optical properties and morphology of the material. nih.gov The polymer matrix itself can also influence the fluorescence properties of the embedded naphthalimide-based probes. researchgate.net
Hydrogel Systems
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. ekb.egscispace.com Their unique properties, such as softness, biocompatibility, and responsiveness to environmental stimuli, make them ideal for a variety of biomedical applications. While specific research on this compound hydrogels is nascent, the principles of acrylamide-based hydrogel formation and behavior provide a strong framework for their development and potential characteristics.
Fabrication of Crosslinked Hydrogels via Free Radical Polymerization
The fabrication of hydrogels from this compound would typically involve the free-radical polymerization of the monomer in an aqueous solution, along with a crosslinking agent. A common crosslinker used in acrylamide-based hydrogel synthesis is N,N'-methylenebisacrylamide (MBA). ekb.egnih.govekb.egafricaresearchconnects.com The polymerization is initiated by a chemical initiator, such as ammonium (B1175870) persulfate (APS), often used with an accelerator like N,N,N',N'-tetramethylethylenediamine (TMED). nih.gov
The concentration of the monomer, crosslinker, and initiator can be varied to control the degree of crosslinking and, consequently, the properties of the resulting hydrogel. The process results in a three-dimensional network structure that is insoluble in water but can swell to a significant degree.
Analysis of Swelling Behavior and pH Sensitivity
The swelling behavior of hydrogels is a critical property that dictates their suitability for various applications. For a hypothetical hydrogel based on this compound, the swelling ratio would be influenced by factors such as the crosslinking density and the surrounding environment.
Furthermore, by incorporating ionizable functional groups, either within the primary monomer or through co-polymerization, the hydrogel can be rendered pH-sensitive. For instance, the inclusion of acidic monomers like acrylic acid would lead to a hydrogel that swells more in basic conditions due to the ionization of carboxylic acid groups. nih.govnih.gov Conversely, the incorporation of basic monomers would result in higher swelling in acidic environments. nih.gov This pH-dependent swelling is a result of changes in the osmotic pressure within the gel, driven by the ionization of the functional groups. nih.govnih.govumn.edu The rate at which hydrogels respond to pH changes is dependent on their size, shape, crosslinking density, and the number of ionic groups. nih.gov
The table below illustrates the typical pH-dependent swelling behavior of an anionic hydrogel, which would be expected for a co-polymer of this compound and an acidic monomer.
| pH | Swelling Ratio (g/g) |
| 2 | Low |
| 4 | Moderate |
| 7.4 (Neutral) | High |
| 10 (Basic) | Very High |
This is a representative table based on the behavior of other anionic pH-sensitive hydrogels. The actual values for an this compound-based hydrogel would need to be determined experimentally.
Specialty Polymer Applications(in the context of the preceding topics)
Therefore, no data tables or detailed research findings for these specific applications of this compound can be provided.
Ion Exchange Resins and Affinity Polymers
Ion exchange resins are insoluble polymeric materials that carry exchangeable ions, playing a crucial role in water treatment, separation sciences, and catalysis. sigmaaldrich.com Affinity polymers are a related class of materials designed for highly selective separation and purification of specific molecules, often biomolecules, through specific binding interactions. nih.gov While direct studies on poly(this compound) for these applications are not extensively documented, the inherent properties of N-substituted acrylamide (B121943) polymers and the presence of the naphthyl moiety suggest significant potential.
Polymers based on N-substituted acrylamides have been explored as precursors for ion exchangers. researchgate.net The introduction of functional groups, either before or after polymerization, can create sites for ion exchange. For instance, copolymers of acrylamide have been functionalized to create both cation and anion exchangers. researchgate.net In the case of poly(this compound), the aromatic rings could be functionalized with ionizable groups such as sulfonic acid or quaternary ammonium salts to create ion exchange capabilities.
More compelling is the potential for this polymer to act as an affinity polymer, particularly for the separation of aromatic compounds. Research on other naphthyl-containing polymers has demonstrated the importance of the naphthyl group in enhancing separation selectivity. For example, a temperature-responsive polymer, poly(N-isopropylacrylamide-co-N-acryloyl-3-(2-naphthyl)-L-alanine methyl ester), when used as a stationary phase in high-performance liquid chromatography (HPLC), showed dramatically increased retention of aromatic compounds compared to conventional columns. nih.gov This enhanced retention is attributed to intermolecular π-π stacking interactions between the naphthyl groups of the polymer and the aromatic analytes. nih.gov Given the presence of both naphthyl and phenyl groups in poly(this compound), a strong affinity for aromatic molecules can be anticipated.
This characteristic could be harnessed to create affinity chromatography columns for the selective separation of aromatic pollutants from water, or for the purification of aromatic biomolecules like certain amino acids or peptides. The potential for such selective interactions is a key area for future research and development of this polymer.
| Potential Application | Interacting Moiety | Basis for Affinity |
| Selective removal of aromatic pollutants | Naphthyl and Phenyl groups | π-π stacking interactions |
| Purification of aromatic biomolecules | Naphthyl and Phenyl groups | π-π stacking interactions |
| Functionalized Ion Exchange | Sulfonated/Aminated aromatic rings | Electrostatic interactions |
Functional Materials for Smart Interfaces
"Smart" or "intelligent" materials are designed to respond to external stimuli, such as changes in temperature, pH, or light, by altering their physical or chemical properties. rsc.org Polymers are at the forefront of this field, with applications ranging from drug delivery systems to sensors and self-healing materials. rsc.orgnih.gov Poly(this compound) possesses inherent characteristics, particularly its fluorescence, that make it a strong candidate for the development of functional materials for smart interfaces.
The monomer this compound is known to be fluorescent. sigmaaldrich.com This property is often retained or modulated upon polymerization. Fluorescent polymers are integral to the development of sensors and imaging agents. nih.govmdpi.com Changes in the local environment of the fluorophore, such as the binding of an analyte or a change in solvent polarity, can lead to a detectable change in the fluorescence emission (e.g., intensity, wavelength, or lifetime). A smart interface coated with poly(this compound) could therefore be designed to signal the presence of specific molecules through a change in its fluorescence.
Furthermore, many N-substituted acrylamide polymers, most notably poly(N-isopropylacrylamide) (PNIPAM), exhibit thermoresponsive behavior, undergoing a reversible phase transition in aqueous solution at a specific temperature known as the lower critical solution temperature (LCST). rsc.orgmdpi.com This transition from a soluble, hydrophilic state to an insoluble, hydrophobic state is the basis for many "smart" applications, including the fabrication of surfaces for cell sheet engineering where cell adhesion and detachment can be controlled by temperature changes. sigmaaldrich.com While the thermoresponsive properties of poly(this compound) have not been extensively reported, the presence of the bulky, hydrophobic naphthyl and phenyl groups suggests that it may also exhibit stimuli-responsive solubility changes in certain solvent systems.
The combination of fluorescence and potential stimuli-responsive behavior could lead to the creation of multifunctional smart interfaces. For example, a surface could be designed to not only selectively bind an aromatic analyte through affinity interactions but also to signal this binding event through a change in fluorescence. Such a system would have applications in high-throughput screening, diagnostics, and environmental monitoring. The development of such smart interfaces represents a promising avenue for the application of poly(this compound).
| Feature | Potential Stimulus | Application |
| Intrinsic Fluorescence | Analyte Binding | Chemical Sensors, Bio-imaging |
| Potential Thermo-responsiveness | Temperature Change | Switchable Adhesion, Controlled Release |
| Combined Fluorescence & Affinity | Analyte Binding & Temperature | Multi-modal Sensors, Smart Chromatography |
Future Research Directions and Emerging Trends
Integration with Nanotechnology and Hybrid Materials Development
The unique fluorescent properties of N-(1-Naphthyl)-N-phenylacrylamide make it a compelling candidate for integration into the field of nanotechnology and the creation of advanced hybrid materials. The development of such materials can lead to sensors, imaging agents, and responsive systems with enhanced capabilities.
Acrylamide-based microgels and nanoparticles have garnered considerable attention for their use in drug delivery, sensing, and catalysis. nih.govrsc.org The incorporation of this compound as a fluorescent monomer into these systems could yield nanoparticles with intrinsic fluorescence, enabling their tracking and visualization in various environments. nih.gov For instance, fluorescent acrylamide (B121943) nanoparticles have been successfully synthesized for the recognition of non-steroidal anti-inflammatory drugs. nih.gov This suggests a potential pathway for developing nanosensors based on Poly[this compound] for detecting specific analytes.
The creation of hybrid materials by combining Poly[this compound] with inorganic nanoparticles, such as montmorillonite-iron oxide, is another promising avenue. acs.org Such composites could exhibit anisotropic mechanical and optical properties, particularly when synthesized under the influence of external fields like a magnetic field. acs.org The fluorescent nature of the polymer matrix would provide a built-in probe to study the material's internal structure and response to stimuli. The table below outlines potential nanocomposite systems and their envisioned applications.
Table 1: Potential Nanocomposite Systems Incorporating Poly[this compound]
| Nanoparticle Component | Polymer Matrix | Potential Application |
| Gold Nanoparticles (AuNPs) | Poly[this compound] | Biosensing, Catalysis |
| Quantum Dots (QDs) | Poly[this compound] | Bioimaging, Light-emitting devices |
| Magnetic Nanoparticles (e.g., Fe3O4) | Poly[this compound] | Targeted drug delivery, Hyperthermia |
| Silica Nanoparticles (SiO2) | Poly[this compound] | Reinforced fluorescent coatings, Chromatography |
Exploration of Sustainable Synthesis and Polymerization Methodologies
The chemical industry is increasingly focusing on green and sustainable practices to minimize environmental impact. digitellinc.com Future research on this compound will likely prioritize the development of eco-friendly synthesis and polymerization methods.
Current synthetic routes for related compounds like N-phenyl-1-naphthylamine often involve high temperatures and catalysts that may not be environmentally benign. google.com Future efforts could explore biocatalysis or the use of renewable feedstocks for the synthesis of the monomer. For example, research into bio-based radically polymerizable monomers derived from sources like cardanol (B1251761) and eugenol (B1671780) is gaining traction and could inspire similar approaches for this compound. digitellinc.comresearchgate.netrsc.org
In terms of polymerization, moving away from traditional organic solvents towards greener alternatives like water or supercritical CO2 is a key goal. nih.gov Techniques such as emulsion, miniemulsion, and dispersion polymerization in aqueous media are well-established for acrylamide-based monomers and could be adapted for this compound. rsc.org These methods not only reduce the use of volatile organic compounds (VOCs) but can also offer better control over polymer properties. rsc.org Furthermore, enzyme-catalyzed polymerization, using catalysts like horseradish peroxidase, presents a green alternative to conventional radical initiators. rsc.org
Table 2: Comparison of Polymerization Methods for Sustainability
| Polymerization Method | Solvent | Energy Consumption | Catalyst/Initiator | Sustainability Profile |
| Solution Polymerization (Traditional) | Organic Solvents | High | Often heavy metals | Low |
| Emulsion Polymerization | Water | Moderate | Water-soluble initiators | High |
| Miniemulsion Polymerization | Water | Moderate | Surfactants, Co-stabilizers | Moderate-High |
| Enzyme-Catalyzed Polymerization | Water/Buffer | Low | Biocatalysts (Enzymes) | Very High |
| Melt Polymerization | Solvent-free | High | Nucleophiles/Thermal | Moderate |
Advancements in In-Situ Characterization Techniques for Polymerization
A deeper understanding of the polymerization kinetics and mechanism of this compound is crucial for controlling the final polymer's properties. In-situ monitoring techniques, which allow for real-time analysis of the reaction as it proceeds, are becoming increasingly vital for this purpose. frontiersin.org
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed information on monomer conversion and changes in chemical structure during polymerization. advancedsciencenews.com For instance, in-situ NMR has been used to develop a complete kinetic model for acrylamide polymerization. advancedsciencenews.com The intrinsic fluorescence of this compound and its polymer can also be leveraged. The changes in the fluorescence properties (e.g., intensity, wavelength, lifetime) as the monomer is converted to a polymer within a changing microenvironment can serve as a sensitive probe for monitoring the polymerization process. rsc.orgscispace.com The use of fluorescent probes, such as BSA-stabilized gold nanoclusters, has been shown to be effective in monitoring the polymerization of acrylamide gels, suggesting a similar approach could be developed using the monomer's own fluorescence. rsc.org
The development of these in-situ techniques will enable researchers to optimize reaction conditions to achieve desired molecular weights, polydispersity, and microstructures for Poly[this compound].
Table 3: In-Situ Characterization Techniques for Polymerization Monitoring
| Technique | Information Obtained | Advantages for this compound |
| In-Situ NMR | Monomer conversion, Polymer microstructure | Detailed kinetic and structural data |
| In-Situ FTIR | Functional group conversion, Hydrogen bonding | Real-time tracking of chemical changes |
| In-Situ Fluorescence Spectroscopy | Changes in local environment, Polymer chain dynamics | Utilizes the intrinsic fluorescence of the monomer/polymer |
| In-Situ Raman Spectroscopy | Vibrational modes, Molecular structure | Complements FTIR, can be used in aqueous systems |
| In-Situ Rheology | Viscosity changes, Gel point determination | Crucial for understanding network formation in crosslinked systems |
Predictive Modeling and Machine Learning in Polymer Design
The design of new polymers with specific, tailored properties has traditionally been a resource-intensive process of trial and error. iastate.edu The advent of predictive modeling and machine learning (ML) is set to revolutionize this field by enabling the in-silico design of polymers. bohrium.comaip.orgllnl.gov
By building databases of polymer structures and their corresponding properties, ML algorithms can learn the complex relationships between a monomer's structure and the resulting polymer's characteristics. iastate.eduacs.org For this compound, this could involve predicting properties such as its glass transition temperature (Tg), solubility, and fluorescence quantum yield based on its molecular structure and polymerization conditions. acs.org Graph convolutional networks (GCNs) have shown promise in predicting polymer properties by representing the polymer as a graph. acs.org
These predictive models can accelerate the discovery of new functional polymers by screening vast numbers of potential monomers and polymer architectures virtually before any experimental work is undertaken. iastate.edu This data-driven approach will guide synthetic efforts towards the most promising candidates, saving time and resources. The "Polymer Genome" project is an example of a web-based platform that uses ML to predict a wide range of polymer properties. bohrium.comaip.org A similar, focused effort for fluorescent polymers derived from monomers like this compound could significantly advance the development of new optical materials.
Table 4: Application of Machine Learning in Polymer Design
| Machine Learning Task | Input Data | Predicted Output | Potential Impact for Poly[this compound] |
| Property Prediction | Monomer structure, Polymer architecture, Polymerization conditions | Glass transition temperature, solubility, optical properties, mechanical properties | Accelerated discovery of polymers with desired performance characteristics. |
| Inverse Design | Desired polymer properties | Optimal monomer structure and polymerization conditions | Efficient design of novel fluorescent polymers for specific applications. |
| Kinetic Modeling | Monomer concentration, initiator concentration, temperature | Polymerization rate, molecular weight distribution | Optimization of polymerization processes for better control over polymer properties. |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to incorporate N-(1-Naphthyl)-N-phenylacrylamide into polymeric matrices, and how is successful copolymerization confirmed?
- Methodological Answer : Radical polymerization is commonly used to synthesize copolymers of this compound with methyl methacrylate. The process involves optimizing initiators (e.g., azobisisobutyronitrile, AIBN) and reaction conditions (temperature, solvent). Successful incorporation is confirmed via ¹H NMR spectroscopy to verify monomer integration and gel permeation chromatography (GPC) to assess molecular weight distribution. UV-Vis and photoluminescence (PL) spectra are critical for confirming the electronic interactions between the naphthyl group and the polymer backbone .
Q. Which spectroscopic methods are pivotal for characterizing the structural integrity of this compound in copolymer systems?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies absorption maxima (λmax) influenced by the naphthyl chromophore (e.g., ~280–320 nm for π→π* transitions).
- Photoluminescence (PL) Spectroscopy : Measures emission peaks to assess exciton behavior and aggregation-induced effects.
- Fourier-transform infrared spectroscopy (FTIR) : Confirms the presence of acrylamide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending modes.
Cross-referencing these with control spectra of homopolymers ensures structural fidelity .
Advanced Research Questions
Q. How can researchers optimize the monomer feed ratio of this compound in methyl methacrylate copolymers to tailor photoluminescence properties?
- Methodological Answer : Systematic variation of monomer ratios (e.g., 1–10 mol% naphthyl-acrylamide) is tested to balance luminescence intensity and polymer processability. PL Quantum Yield (QY) measurements and time-resolved fluorescence spectroscopy reveal optimal ratios where excimer formation is minimized. For example, a 5 mol% feed ratio in methyl methacrylate copolymers enhances blue-shifted emission (e.g., 450 nm) due to reduced π-stacking .
Q. What experimental approaches are used to investigate the impact of this compound on the thermal stability and glass transition temperature (Tg) of resulting copolymers?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures Tg shifts; higher naphthyl content typically increases Tg due to rigid aromatic groups restricting chain mobility.
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds. Copolymers with >7 mol% naphthyl-acrylamide show improved stability (decomposition onset ~280°C vs. ~230°C for pure PMMA).
- Dynamic Mechanical Analysis (DMA) : Assesses viscoelastic properties under varying temperatures. Results should be correlated with monomer distribution data from solid-state NMR .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in photophysical data when comparing bulk vs. thin-film copolymer samples of this compound?
- Methodological Answer : Discrepancies often arise from differences in molecular packing (e.g., aggregation in films vs. solution). Use atomic force microscopy (AFM) to analyze film morphology and X-ray diffraction (XRD) to assess crystallinity. PL spectra should be normalized to absorbance to distinguish intrinsic emission from scattering artifacts. For bulk samples, confocal microscopy can map heterogeneities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
